7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane
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Overview
Description
7-(Ethylsulfonyl)-4,7-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes both an ethylsulfonyl group and a diazaspiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane typically involves the formation of the spirocyclic core followed by the introduction of the ethylsulfonyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The ethylsulfonyl group can then be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The diazaspiro framework can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the spirocyclic structure can provide stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic core but differ in their functional groups and applications.
Spirocyclic amines: Similar in structure but may lack the ethylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane is unique due to the presence of both the ethylsulfonyl group and the diazaspiro framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N2O2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
7-ethylsulfonyl-4,7-diazaspiro[2.5]octane |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3 |
InChI Key |
KDUWYWSCEZQJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCNC2(C1)CC2 |
Origin of Product |
United States |
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